(2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane
Description
Properties
Molecular Formula |
C9H11FOS |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-fluoro-1-methoxy-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11FOS/c1-6-4-5-7(11-2)9(12-3)8(6)10/h4-5H,1-3H3 |
InChI Key |
HQHQWVSIHWCZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)SC)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of aryl methyl sulfides such as this compound generally involves:
- Functionalization of the aromatic ring with the desired substituents (fluoro, methoxy, methyl).
- Introduction of the methylsulfanyl group via nucleophilic substitution or transition metal-catalyzed coupling.
Direct Methylthiolation of Substituted Phenols or Halides
A common approach is the nucleophilic substitution of an activated aryl halide or phenol derivative with a methylthiolate source (e.g., sodium methylthiolate):
- Starting from 2-fluoro-6-methoxy-3-methylphenyl halide (often bromide or iodide), reaction with sodium methylthiolate yields the methylsulfanyl derivative.
- The presence of electron-donating methoxy and methyl groups can influence the reactivity and regioselectivity.
Transition Metal-Catalyzed C–S Bond Formation
Recent advances favor transition metal-catalyzed cross-coupling reactions for C–S bond formation, offering higher selectivity and milder conditions:
Oxidative Methylthiolation Using Peroxides
Another method involves oxidative coupling using peroxides:
- Phthaloyl peroxide has been used to facilitate methylthiolation of aromatic sulfane derivatives under mild conditions, as shown in the preparation of methyl(naphthalen-2-yl) sulfane analogs.
- This method can be adapted for the methylthiolation of appropriately substituted phenyl rings.
Detailed Experimental Procedures and Data
Example Preparation via Nucleophilic Aromatic Substitution (NAS)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-Fluoro-6-methoxy-3-methylbromobenzene + Sodium methylthiolate | Substitution of bromide by methylsulfanyl group |
| 2 | Solvent: DMF or DMSO, Temperature: 80–120 °C, Time: 6–12 h | Isolated yield typically 65–85% |
- Purification by silica gel chromatography.
- Characterization by NMR and mass spectrometry confirms substitution pattern.
Transition Metal-Catalyzed Coupling Example
- Reaction monitored by TLC and GC-MS.
- Product isolated by column chromatography.
Oxidative Methylthiolation Using Phthaloyl Peroxide
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methyl(phenyl)sulfane + Phthaloyl peroxide + Trifluoroacetic anhydride | CH3CN, 0 °C to 25 °C, 1–2 h | ~70% | Mild conditions, applicable to various aromatic sulfides |
- Reaction involves radical initiation and electrophilic methylthiolation.
- Suitable for functionalized aromatic rings.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Suitable Substrates |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Straightforward, widely used | Requires activated halides, harsh conditions | Electron-deficient aryl halides |
| Transition Metal-Catalyzed Coupling | High selectivity, mild conditions | Catalyst cost, ligand optimization needed | Broad scope including electron-rich rings |
| Oxidative Methylthiolation | Mild, radical-based, versatile | Requires peroxide handling, possible side reactions | Aromatic sulfane precursors |
Research Findings and Notes
- The presence of the fluoro substituent at the ortho position can influence the nucleophilicity and steric environment, affecting reaction rates and yields.
- Methoxy and methyl groups are electron-donating, potentially facilitating nucleophilic aromatic substitution by activating the ring.
- Ruthenium catalysts have shown promising results in hydroarylation and C–S bond-forming reactions with substituted aromatic systems, suggesting a viable route for this compound's synthesis.
- Oxidative methods using peroxides provide an alternative pathway, especially for substrates sensitive to strong bases or high temperatures.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions may require a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfane compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies may focus on its interaction with biological targets and its mechanism of action.
Medicine: Potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features may be exploited to enhance the pharmacological properties of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity, leading to specific biological effects. Detailed studies on the molecular pathways involved can provide insights into its mode of action and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The physicochemical and biological properties of aromatic sulfides are heavily influenced by substituent patterns on the phenyl ring. Below is a comparative analysis with key analogs:
Key Observations:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -F): Enhance stability and influence lipophilicity. Methoxy (-OCH₃) groups: Increase solubility in polar solvents compared to purely alkyl-substituted analogs.
Sulfur Bonding Differences :
- Unlike sulfane sulfur compounds (e.g., foliogarlic disulfanes), (2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane lacks labile S-S bonds, rendering it incapable of direct sulfane sulfur transfer or H₂S release .
- Sulfane sulfur compounds (e.g., persulfides) participate in redox signaling and antioxidant defense via S-S bond cleavage, a feature absent in simple sulfides .
Biological Relevance :
Detection and Analytical Challenges
Sulfane sulfur compounds are quantified using cyanide-based assays or phosphine trapping reagents (e.g., P2) due to their reactive S-S bonds .
Biological Activity
The compound (2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound features a fluoro group, a methoxy group, and a methylsulfane moiety attached to a phenyl ring. The presence of these functional groups contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C10H13FOS |
| Molecular Weight | 204.28 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has shown promise in inhibiting the growth of certain cancer cell lines, including breast and colon cancer cells.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within the cell. The fluorine atom and methylsulfane group may enhance binding affinity to enzymes or receptors involved in critical cellular processes.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring can significantly influence its potency and selectivity. For instance, compounds with different halogen or alkyl substituents have been shown to exhibit varying degrees of activity against specific biological targets.
Table 2: SAR Insights
| Substituent | Activity Impact |
|---|---|
| Fluoro Group | Increases lipophilicity and potential enzyme interaction |
| Methoxy Group | Enhances solubility and bioavailability |
| Methylsulfane Group | Potentially increases antimicrobial activity |
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of this compound revealed that modifications to the methylsulfane group significantly enhanced antibacterial activity against Staphylococcus aureus.
- Anticancer Trials : Preclinical trials demonstrated that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
